rac Mirabegron-d5 chemical properties
rac Mirabegron-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of rac-Mirabegron-d5. This deuterated analog of Mirabegron serves as a critical internal standard for the quantitative analysis of Mirabegron in biological matrices, aiding in pharmacokinetic and drug metabolism studies.
Core Chemical Properties
rac-Mirabegron-d5 is a stable isotope-labeled version of Mirabegron, a potent and selective β3-adrenergic receptor agonist. The deuterium labeling on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(phenyl-d5)ethyl]amino]ethyl]phenyl]acetamide | [1][2] |
| Synonyms | Mirabegron D5, (Rac)-Mirabegron-d5, YM 178-d5 | [1][2] |
| CAS Number | 1215807-38-7 | [2] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |
| Molecular Weight | 401.54 g/mol | |
| Monoisotopic Mass | 401.19338092 Da |
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the synthesis of rac-Mirabegron-d5 are limited, with most suppliers offering it as a custom synthesis product. However, the general synthetic routes for the parent compound, Mirabegron, are well-documented in patents and scientific literature. These methods typically involve the coupling of key intermediates: a substituted aminothiazole acetic acid derivative and a chiral amino alcohol side chain.
The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, specifically, a deuterated phenyl-containing precursor, to introduce the five deuterium atoms onto the terminal phenyl ring.
Mechanism of Action of Mirabegron
Mirabegron, the non-deuterated parent compound, is a selective agonist of the β3-adrenergic receptor. These receptors are predominantly found in the detrusor muscle of the bladder. Activation of β3-adrenergic receptors initiates a signaling cascade that leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity. This mechanism of action is distinct from antimuscarinic agents, which are another class of drugs used to treat overactive bladder.
Signaling Pathway of Mirabegron
Caption: Mirabegron's signaling pathway in bladder detrusor muscle.
Analytical Applications and Experimental Protocols
rac-Mirabegron-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Mirabegron in biological samples such as plasma. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical quantification as it corrects for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Mirabegron in Human Plasma using LC-MS/MS
This section outlines a general protocol based on published methods.
4.1. Materials and Reagents
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Mirabegron analytical standard
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rac-Mirabegron-d5 (internal standard)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (or other specified mobile phase modifier)
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Ultrapure water
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Human plasma (K2EDTA)
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Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/plates and reagents, or protein precipitation reagents.
4.2. Sample Preparation
A common method for plasma sample preparation is protein precipitation due to its simplicity and speed.
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To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the working solution of rac-Mirabegron-d5 (internal standard).
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Vortex for 30 seconds.
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Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex vigorously for 2 minutes.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mirabegron: m/z 397.3 → 137.1 (example) rac-Mirabegron-d5: m/z 402.3 → 137.1 (example) |
Note: Specific MRM transitions may vary depending on the instrument and optimization.
Experimental Workflow
Caption: General workflow for Mirabegron quantification in plasma.
